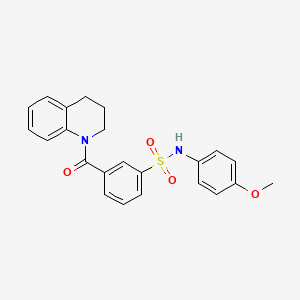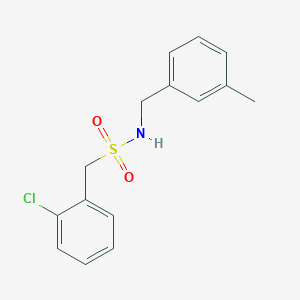![molecular formula C13H21N5O2S B4585279 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole and sulfonamide derivatives often involves multi-step reactions, starting from readily available precursors. For example, one approach for synthesizing similar compounds includes reactions from para-methyl-acetophenone and ethyl trifluoroacetate, followed by characterization using FT-IR and 1HNMR techniques to confirm the structure of the synthesized product (Zhang Peng-yun, 2013). The effects of the base amount, solvent, reaction temperature, and time on the yield are crucial parameters that are typically optimized during synthesis.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is performed using techniques like Density Functional Theory (DFT), FT-IR, FT-Raman, and UV spectroscopy. These analyses provide detailed information about the molecular structural parameters, vibrational frequencies, and potential energy distribution, aiding in understanding the compound's reactivity and stability (P. Govindasamy & S. Gunasekaran, 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrazole-sulfonamide derivatives includes the potential for nucleophilic addition, sulfonyl group migrations, and cyclization under certain conditions (Yu Zhu et al., 2014). These reactions enable the synthesis of a wide range of structurally diverse compounds from a common precursor.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research has focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. Compounds have been developed with significant antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Inhibition of Enzymatic Activities
Sulfonamide derivatives have shown promise in inhibiting human carbonic anhydrase isoenzymes I and II, which are important for various physiological functions. The inhibition of these enzymes by novel sulfonamide compounds can have implications for treating conditions such as glaucoma, epilepsy, and edema (Büyükkıdan et al., 2017; Kucukoglu et al., 2016).
Anticancer Activities
Sulfonamide compounds have also been evaluated for their anticancer properties, with several studies synthesizing and testing various derivatives for their ability to inhibit tumor growth and proliferation. This research indicates the potential of sulfonamide derivatives as anticancer agents, offering new avenues for cancer treatment (Ghorab et al., 2015; Mert et al., 2014).
Development of Radiosensitizers
Certain sulfonamide derivatives have been investigated for their radiosensitizing effects, enhancing the efficacy of radiation therapy in cancer treatment. This research suggests that sulfonamide compounds could play a role in improving cancer treatment outcomes by making tumor cells more susceptible to radiation (Ghorab et al., 2015).
Propiedades
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,3-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-6-18-11(3)12(7-14-18)8-17(5)21(19,20)13-9-16(4)15-10(13)2/h7,9H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPPNDNEDFMLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CN(N=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-N~4~,1,3-trimethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4585239.png)



![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)